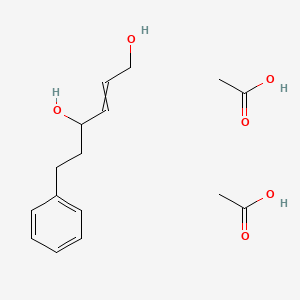
Quinolin-8-yl 3,4,4-trichlorobut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-8-yl 3,4,4-trichlorobut-3-enoate is a chemical compound with the molecular formula C13H8Cl3NO2 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes a quinoline ring attached to a trichlorobutenoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-yl 3,4,4-trichlorobut-3-enoate typically involves the esterification of quinolin-8-ol with 3,4,4-trichlorobut-3-enoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Quinolin-8-yl 3,4,4-trichlorobut-3-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-yl 3,4,4-trichlorobut-3-enoic acid.
Reduction: Reduction reactions can convert the trichlorobutenoate moiety to a less chlorinated derivative.
Substitution: The chlorine atoms in the trichlorobutenoate moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as quinolin-8-yl 3,4,4-trichlorobut-3-enoic acid, reduced derivatives, and substituted analogs.
科学的研究の応用
Quinolin-8-yl 3,4,4-trichlorobut-3-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of Quinolin-8-yl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. The trichlorobutenoate moiety can undergo metabolic transformations, generating reactive intermediates that can further interact with cellular components. These interactions can trigger various signaling pathways, leading to the compound’s biological effects.
類似化合物との比較
Similar Compounds
Quinolin-8-yl acetate: A simpler ester derivative with similar biological activities.
Quinolin-8-yl benzoate: Another ester derivative with a different aromatic moiety.
Quinolin-8-yl 3,4-dichlorobut-3-enoate: A closely related compound with fewer chlorine atoms.
Uniqueness
Quinolin-8-yl 3,4,4-trichlorobut-3-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms in the butenoate moiety enhances its reactivity and potential for further functionalization, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
654646-36-3 |
|---|---|
分子式 |
C13H8Cl3NO2 |
分子量 |
316.6 g/mol |
IUPAC名 |
quinolin-8-yl 3,4,4-trichlorobut-3-enoate |
InChI |
InChI=1S/C13H8Cl3NO2/c14-9(13(15)16)7-11(18)19-10-5-1-3-8-4-2-6-17-12(8)10/h1-6H,7H2 |
InChIキー |
GLYJYAFCWHXNRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OC(=O)CC(=C(Cl)Cl)Cl)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


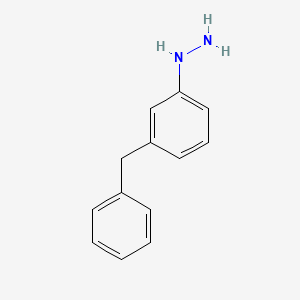
![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)

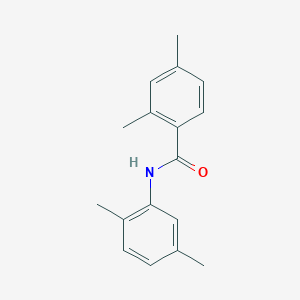
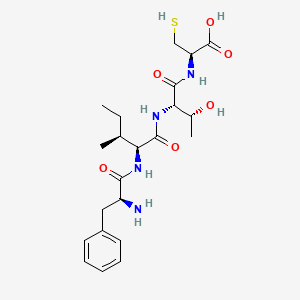

![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
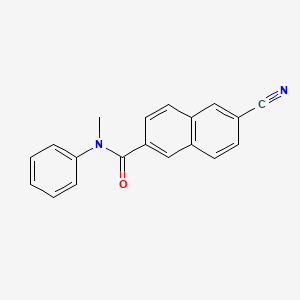
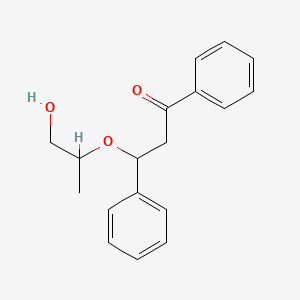
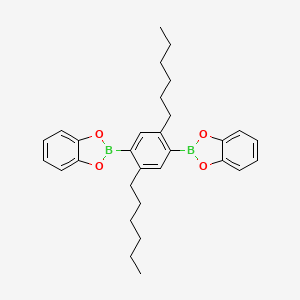
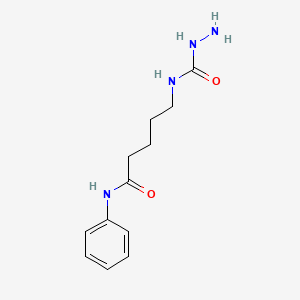
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
